1-(7-chloro-1H-indol-2-yl)ethanone
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Overview
Description
1-(7-chloro-1H-indol-2-yl)ethanone is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-chloro-1H-indol-2-yl)ethanone can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst . Another method includes the Claisen–Schmidt condensation reaction, which involves the reaction of an indole derivative with an aromatic aldehyde under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(7-chloro-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
1-(7-chloro-1H-indol-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(7-chloro-1H-indol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1H-indole-3-carbaldehyde: Another indole derivative with different functional groups.
5-chloro-1H-indole-2-carboxylic acid: Similar structure with a carboxylic acid group instead of an ethanone group.
Uniqueness
1-(7-chloro-1H-indol-2-yl)ethanone is unique due to the presence of both a chlorine atom and an ethanone group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H8ClNO |
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Molecular Weight |
193.63 g/mol |
IUPAC Name |
1-(7-chloro-1H-indol-2-yl)ethanone |
InChI |
InChI=1S/C10H8ClNO/c1-6(13)9-5-7-3-2-4-8(11)10(7)12-9/h2-5,12H,1H3 |
InChI Key |
RUAMUMJYWKFBHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(N1)C(=CC=C2)Cl |
Origin of Product |
United States |
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